Dichlororuthenium(II)-bis(2-pyridinyl)pyridin

Übersicht

Beschreibung

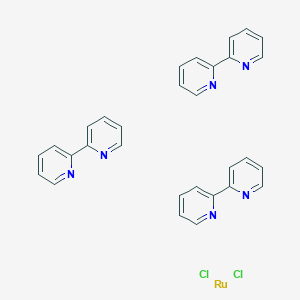

Dichlororuthenium;2-pyridin-2-ylpyridine is a useful research compound. Its molecular formula is C30H24Cl2N6Ru and its molecular weight is 640.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Dichlororuthenium;2-pyridin-2-ylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichlororuthenium;2-pyridin-2-ylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Catalysis in Organic Reactions

- Cross-Coupling Reactions : The compound serves as an effective catalyst in cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This is particularly important in organic synthesis for pharmaceuticals and agrochemicals .

- Photoredox Catalysis : It is utilized in photoredox catalysis, where light energy is harnessed to drive chemical reactions. This includes C-H activation and other organic transformations .

Table 1: Catalytic Applications of Dichlororuthenium;2-pyridin-2-ylpyridine

| Application Type | Specific Use | Reference |

|---|---|---|

| Cross-Coupling | Formation of carbon-carbon bonds | |

| Photoredox Catalysis | C-H activation | |

| Water Splitting | Photochemical water splitting studies |

Photochemical Applications

Photochemistry and Light Emission

- Solar Energy Conversion : The compound exhibits metal-to-ligand charge transfer upon light absorption, making it a candidate for solar energy applications .

- Light-Emitting Devices : Its luminescent properties are exploited in the development of light-emitting diodes (LEDs) and other optoelectronic devices .

Biological Applications

Bioimaging and Sensing

- Oxygen Detection : The compound is employed as a luminescent probe for detecting oxygen levels in biological systems. This has implications for monitoring cellular environments and metabolic processes .

- Anticancer Research : Studies have shown that dichlororuthenium complexes can induce apoptosis in cancer cells, suggesting potential as anticancer agents. Their mechanism involves oxidative stress pathways leading to DNA damage .

Table 2: Biological Applications of Dichlororuthenium;2-pyridin-2-ylpyridine

| Application Type | Specific Use | Reference |

|---|---|---|

| Bioimaging | Luminescent probe for oxygen detection | |

| Anticancer Research | Induction of apoptosis |

Industrial Applications

Electrochemical Sensors

- Smart Biosensors : The compound is used in the development of electrochemiluminescence sensors for point-of-care testing and environmental monitoring .

- Photovoltaic Cells : It plays a role in the development of photoelectrical components for photovoltaic applications, enhancing energy conversion efficiency .

Case Studies

Case Study 1: Photoredox Catalysis in Organic Synthesis

Research demonstrated the effectiveness of dichlororuthenium complexes in facilitating photoredox reactions that lead to the synthesis of complex organic molecules. The study highlighted its ability to promote C-C bond formation under mild conditions, showcasing its utility in pharmaceutical chemistry.

Case Study 2: Anticancer Activity Assessment

A series of experiments were conducted to evaluate the cytotoxic effects of dichlororuthenium on various cancer cell lines. Results indicated significant induction of apoptosis through oxidative stress mechanisms, paving the way for further investigations into its therapeutic potential.

Biologische Aktivität

Dichlororuthenium;2-pyridin-2-ylpyridine is a ruthenium complex that has garnered attention for its diverse biological activities, particularly in the fields of cancer therapy and antibacterial applications. This article explores the compound's mechanisms of action, efficacy in various biological contexts, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its coordination with two pyridine ligands and two chloride ions, forming a stable ruthenium complex. Its molecular formula is , with a molecular weight of approximately 320.14 g/mol. The structure allows for significant interactions with biological macromolecules, which underpins its biological activity.

1. Anticancer Properties

Research indicates that dichlororuthenium complexes can induce apoptosis in cancer cells through several mechanisms:

- Oxidative Stress : The compound generates reactive oxygen species (ROS) that can damage cellular components, leading to cell death.

- DNA Interaction : Studies have shown that dichlororuthenium can bind to DNA, interfering with replication and transcription processes. This interaction may lead to the formation of DNA adducts, which can trigger cellular repair mechanisms or apoptosis if the damage is irreparable .

2. Antibacterial Activity

Dichlororuthenium complexes have demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : Research has reported MIC values of 35 µg/mL against Staphylococcus aureus and 65 µg/mL against Escherichia coli, indicating significant antibacterial potency .

- Mechanism of Action : The antibacterial effects are attributed to the complex's ability to disrupt bacterial cell membranes and interfere with metabolic processes by altering pH levels within bacterial cells .

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of dichlororuthenium on various cancer cell lines, including breast and prostate cancer cells. The results showed a dose-dependent increase in cell death, with IC50 values significantly lower than those of traditional chemotherapeutics. The study concluded that the compound's ability to induce oxidative stress was a primary mechanism for its anticancer activity .

Case Study 2: Antibacterial Activity

In another investigation, the antibacterial properties of dichlororuthenium were tested against multiple bacterial strains using standard broth dilution methods. The compound exhibited bacteriostatic effects at lower concentrations and bactericidal effects at higher concentrations. The study highlighted its potential as a novel antibacterial agent in treating infections caused by resistant bacterial strains .

Comparative Analysis of Related Compounds

To understand the unique properties of dichlororuthenium;2-pyridin-2-ylpyridine, it is beneficial to compare it with similar ruthenium complexes:

| Compound Name | Molecular Formula | Anticancer Activity | Antibacterial Activity |

|---|---|---|---|

| Dichlororuthenium;2-pyridin-2-ylpyridine | C10H8Cl2N2Ru | High | Moderate |

| cis-Dichlorobis(1,10-phenanthroline)ruthenium(II) | C22H16Cl2N4Ru | Moderate | Low |

| Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate | C30H24Cl2N6Ru·6H2O | High | High |

This table illustrates that while dichlororuthenium;2-pyridin-2-ylpyridine exhibits strong anticancer properties, its antibacterial activity is moderate compared to other ruthenium complexes.

Eigenschaften

IUPAC Name |

dichlororuthenium;2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H8N2.2ClH.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFYGUKHUNLZTK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Ru]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24Cl2N6Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrate: Orange to red crystalline powder with a mild odor; [GFS Chemicals MSDS] | |

| Record name | Tris(2,2'-bipyridine)ruthenium dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17161 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14323-06-9 | |

| Record name | Ruthenium(2+), tris(2,2'-bipyridine-.kappa.N1,.kappa.N1')-, chloride (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris[2,2'-bipyridine]ruthenium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.